molecular formula C6H3F2NO2 B107855 1,3-Difluoro-2-nitrobenzene CAS No. 19064-24-5

1,3-Difluoro-2-nitrobenzene

Cat. No.: B107855
CAS No.: 19064-24-5
M. Wt: 159.09 g/mol
InChI Key: SSNCMIDZGFCTST-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitro group is attached at the 2 position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

2,6-Difluoronitrobenzene, also known as 1,3-Difluoro-2-nitrobenzene, is primarily used in the preparation of secondary amine precursors . These precursors are essential for the synthesis of two families of nitric oxide donors . Nitric oxide donors are compounds that release nitric oxide, a molecule that plays a crucial role in several physiological and pathological processes.

Mode of Action

It’s known that the compound is used to prepare secondary amine precursors . These precursors can then be used to synthesize nitric oxide donors. The interaction of 2,6-Difluoronitrobenzene with its targets likely involves chemical reactions that facilitate the formation of these precursors.

Result of Action

As a precursor in the synthesis of nitric oxide donors, 2,6-Difluoronitrobenzene indirectly contributes to the molecular and cellular effects of nitric oxide. Nitric oxide is a versatile signaling molecule that can induce vasodilation, modulate immune response, and regulate neurotransmission .

Biochemical Analysis

Biochemical Properties

It is known that the compound may be used in the preparation of secondary amine precursors, required for the synthesis of two families of nitric oxide donors . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.

Molecular Mechanism

It is known that the compound has been studied for its molecular structure, conformation, and potential to internal rotation . Details about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-nitrobenzene can be synthesized through various methods. One common method involves the nitration of 1,3-difluorobenzene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process can be carried out by treating nitro-meta-difluorobenzene with chlorine gas in the absence of Lewis acids at temperatures ranging from 80 to 250°C .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide are commonly used.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives where the fluorine atoms are replaced by other functional groups.

    Reduction: The major product is 1,3-difluoro-2-aminobenzene.

    Oxidation: Products can include various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

1,3-Difluoro-2-nitrobenzene is used in a wide range of scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.

    Agrochemicals: It is employed in the production of pesticides and herbicides.

    Dyestuffs: The compound is used in the manufacture of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoronitrobenzene: Similar in structure but with fluorine atoms at the 2 and 5 positions.

    2,6-Difluoronitrobenzene: Fluorine atoms are at the 2 and 6 positions.

    1,4-Difluoro-2-nitrobenzene: Fluorine atoms are at the 1 and 4 positions.

Uniqueness

1,3-Difluoro-2-nitrobenzene is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic properties to the compound. This unique arrangement makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

1,3-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNCMIDZGFCTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172559
Record name 1,3-Difluoro-2-nitrobenzene
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Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-24-5
Record name 1,3-Difluoro-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-nitrobenzene
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Record name 1,3-Difluoro-2-nitrobenzene
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Record name 1,3-difluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) was stirred at 80° C. 2,6-Difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) was added slowly to the mixture. The temperature was maintained between 80-90° C. for 1 hour. The cooled reaction mixture was poured into water and extracted twice with diethyl ether. The combined organic layers were washed with a dilute solution of sodium bicarbonate, dried over anhydrous magnesium sulfate and evaporated. The residue was purified via Biotage chromatography (FlasH90i, silica, 10% THF/hexane) and the product washed with hexane to afford 2,6-difluoronitrobenzene (7.0 g) (52%). MS (ESI) m/z 160 ([M+H]+).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
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11 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6-Difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) was added slowly to a stirred suspension of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) at 80° C. The temperature was maintained between 80-90° C. for 1 hour. The cooled reaction mixture was poured into water and extracted twice with diethyl ether, the combined organic layers were washed with a dilute solution of sodium bicarbonate, dried (MgSO4) and evaporated. The residue was purified by silica gel column chromatography (Hexane:THF, 9:1) and the product washed with hexane to afford 2,6-difluoronitrobenzene (7.0 g) which was used without further examination.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of fluorine substitution on the structure of 2,6-Difluoronitrobenzene compared to nitrobenzene?

A1: Gas-phase electron diffraction (GED) studies revealed that the presence of fluorine atoms at the 2 and 6 positions of the benzene ring in 2,6-Difluoronitrobenzene forces the nitro group to rotate out of the plane of the ring. [] This non-planar conformation contrasts with the planar structure observed in nitrobenzene, where the nitro group lies in the same plane as the benzene ring. This structural difference is attributed to the steric hindrance caused by the fluorine atoms in the ortho positions. []

Q2: How do the C-F bond lengths in 2,6-Difluoronitrobenzene compare to other fluorinated nitrobenzene isomers?

A2: Interestingly, the C-F bond lengths in 2,6-Difluoronitrobenzene are similar to those observed in 3,5-Difluoronitrobenzene. [] This finding contrasts with previous GED studies on other fluorinated nitrobenzene isomers, where a significant shortening of the C-F bond was observed in the ortho position (2-fluoronitrobenzene) compared to the meta and para positions (3- and 4-fluoronitrobenzene). [] This suggests that the presence of two fluorine atoms in the ortho positions might lead to unique electronic effects influencing the C-F bond lengths in 2,6-Difluoronitrobenzene.

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